Chemical structure and properties of 6-Methoxy-7-hydroxyquinazoline-4-one
Chemical structure and properties of 6-Methoxy-7-hydroxyquinazoline-4-one
An In-depth Technical Guide to 6-Methoxy-7-hydroxyquinazoline-4-one
Authored by: A Senior Application Scientist
Introduction
The quinazoline-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This fused heterocycle's stability and versatile substitution patterns have made it a privileged structure in drug discovery.[1] Among its many derivatives, 6-Methoxy-7-hydroxyquinazoline-4-one emerges as a pivotal intermediate, particularly in the synthesis of targeted cancer therapeutics. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and significance in modern drug development, tailored for researchers and scientists in the field.
Chemical Identity and Structure
Correctly identifying a compound is the first step in any rigorous scientific investigation. 6-Methoxy-7-hydroxyquinazoline-4-one is systematically named and cataloged under several identifiers.
-
IUPAC Name : 7-hydroxy-6-methoxy-3H-quinazolin-4-one[3]
-
Synonyms : 7-hydroxy-6-methoxy-4(3H)-quinazolinone, 6-METHOXY-7-HYDROXYQUINAZOLIN-4-ONE[3]
-
CAS Number : 162012-72-8[3]
-
Molecular Formula : C₉H₈N₂O₃[3]
-
Molecular Weight : 192.17 g/mol [3]
The structural arrangement of 6-Methoxy-7-hydroxyquinazoline-4-one, featuring a bicyclic system of a pyrimidine ring fused to a benzene ring, is fundamental to its chemical behavior and utility.
Caption: Chemical structure of 6-Methoxy-7-hydroxyquinazoline-4-one.
Physicochemical and Spectroscopic Properties
The physical and spectral characteristics of a molecule are critical for its purification, characterization, and formulation.
Physicochemical Data
The following table summarizes the key physicochemical properties of 6-Methoxy-7-hydroxyquinazoline-4-one.
| Property | Value | Source |
| Molecular Weight | 192.17 g/mol | PubChem[3] |
| Monoisotopic Mass | 192.0535 Da | PubChemLite[4] |
| Appearance | White to orange-red powder or crystals | Sigma-Aldrich |
| XLogP3 | 0.3 | PubChem[3][5] |
| Storage Temperature | Room temperature, sealed in dry conditions | Sigma-Aldrich |
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation.
-
¹H-NMR (300MHz, DMSO-d6) : A proton NMR spectrum reveals the specific electronic environments of the hydrogen atoms in the molecule. The reported chemical shifts are:
-
δ 11.94 (s, 1H)
-
δ 9.81 (s, 1H)
-
δ 7.92 (d, 1H)
-
δ 7.39 (s, 1H)
-
δ 7.11 (s, 1H)
-
δ 3.91 (s, 3H)[6]
-
Expertise & Experience: The two singlets at the downfield end of the spectrum (11.94 and 9.81 ppm) are characteristic of the N-H and O-H protons, respectively. Their acidic nature and potential for hydrogen bonding result in broad signals that are solvent-dependent. The singlet at 3.91 ppm corresponds to the three protons of the methoxy group. The remaining signals in the aromatic region (7.11-7.92 ppm) correspond to the protons on the quinazoline ring system.
-
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule. Predicted adducts include:
-
[M+H]⁺: 193.06078 m/z
-
[M+Na]⁺: 215.04272 m/z
-
[M-H]⁻: 191.04622 m/z[4]
-
Synthesis and Mechanism
6-Methoxy-7-hydroxyquinazoline-4-one is frequently synthesized from its dimethoxy precursor, 6,7-dimethoxyquinazolin-4-one. The key transformation is a selective demethylation, which presents a common challenge in organic synthesis.
Synthetic Workflow: Selective Demethylation
A robust and high-yielding method involves the use of L-methionine in methanesulfonic acid.[6][7]
Caption: Workflow for the synthesis of 6-Methoxy-7-hydroxyquinazoline-4-one.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[6]
-
Reaction Setup : In a suitable reaction vessel, dissolve 3.06 g of 6,7-dimethoxyquinazolin-4-one in 20 mL of methanesulfonic acid.
-
Addition of Reagent : Add 2.66 g of L-methionine to the solution.
-
Heating : Stir the reaction mixture at 100 °C for approximately 22 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC).
-
Quenching and Neutralization : Upon completion, carefully add ice to the reaction mixture to quench the reaction. Neutralize the mixture to a pH of ~7 with a 40% aqueous sodium hydroxide solution. This step is crucial for precipitating the product.
-
Product Isolation : Collect the resulting solid product by filtration under reduced pressure.
-
Purification : Wash the collected solid with water and subsequently air dry to afford pure 6-hydroxy-7-methoxyquinazolin-4-one (yields up to 94% have been reported).[6]
Mechanistic Insights
-
Trustworthiness : The choice of L-methionine and methanesulfonic acid is a self-validating system for selective demethylation. Methanesulfonic acid acts as both a solvent and a catalyst. The sulfur atom of L-methionine serves as a soft nucleophile that preferentially attacks the methyl group of the methoxy substituent at the 6-position, which is more sterically accessible and electronically favorable for nucleophilic attack compared to the 7-position. This regioselectivity is a key advantage of this method, avoiding the need for complex protection-deprotection strategies.
Biological Significance and Applications in Drug Discovery
The true value of 6-Methoxy-7-hydroxyquinazoline-4-one lies in its role as a versatile building block for pharmacologically active molecules.
The Quinazolin-4-one Core
The quinazolin-4-one nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets.[1] Derivatives have demonstrated a wide range of activities, including:
A Key Intermediate for Kinase Inhibitors
6-Methoxy-7-hydroxyquinazoline-4-one is a crucial reactant in the synthesis of several small-molecule kinase inhibitors.[6] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.
-
Gefitinib Synthesis : This compound is a well-documented intermediate in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[10][11] The hydroxyl group at the 7-position provides a reactive handle for introducing the side chain necessary for potent and selective EGFR inhibition.[12]
-
VEGFR-2 Inhibition : The quinazoline scaffold is also prominent in inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[13] While this specific molecule is an intermediate, its structural motifs are integral to the design of potent VEGFR-2 inhibitors.
Safety and Handling
Adherence to safety protocols is paramount when working with any chemical compound.
-
GHS Hazard Statements :
-
Signal Word : Warning
-
Pictogram : GHS07 (Exclamation mark)
-
Handling Recommendations : Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage : Store in a tightly closed container in a dry, well-ventilated place at room temperature.
References
-
6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one - PubChem. NIH. [Link]
-
Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. ResearchGate. [Link]
-
6-Methoxy-7-hydroxyquinazolin-4-one - PubChem. NIH. [Link]
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - MDPI. [Link]
-
6-methoxy-7-hydroxyquinazolin-4-one (C9H8N2O3) - PubChemLite. [Link]
-
A Novel Approach to Synthesis of Quinazoline-4-One Derivatives and Studying Their Biological Applications | Semantic Scholar. [Link]
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - Dove Medical Press. [Link]
- CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)
-
A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship - PubMed. [Link]
-
Supporting Information - The Royal Society of Chemistry. [Link]
-
Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - MDPI. [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. [Link]
-
6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one - MDPI. [Link]
-
6-Hydroxy-7-methoxy-4(1H)-quinazolinone | CAS No- 179688-52-9. [Link]
-
Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC. [Link]
- US3696102A - Process for the synthesis of substituted quinazolin-4-ones - Google P
-
Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters - ResearchGate. [Link]
-
6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one - ResearchGate. [Link]
-
A short review on synthetic strategies towards quinazoline based anticancer drugs - arkat usa. [Link]
-
4-(4-Hydroxyphenyl)-amino-6-methoxy-7-hydroxyquinazoline as the major metabolite of JANEX-1. - ResearchGate. [Link]
-
Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. [Link]
-
Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC. [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. mdpi.com [mdpi.com]
- 3. 6-Methoxy-7-hydroxyquinazolin-4-one | C9H8N2O3 | CID 135609952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 6-methoxy-7-hydroxyquinazolin-4-one (C9H8N2O3) [pubchemlite.lcsb.uni.lu]
- 5. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 179688-52-9 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. 6-Hydroxy-7-methoxy-4(1H)-quinazolinone | LGC Standards [lgcstandards.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]
- 13. dovepress.com [dovepress.com]
